2-[3-(Trifluoromethoxy)phenyl]propanal
Description
2-[3-(Trifluoromethoxy)phenyl]propanal is an organic compound with the molecular formula C₁₀H₉F₃O₂, featuring a propanal backbone (three-carbon chain with an aldehyde group) substituted at the 2-position by a 3-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent confers unique electronic and steric properties, making the compound of interest in pharmaceutical and agrochemical research. Its structure combines the reactivity of an aldehyde with the electron-withdrawing and lipophilic characteristics of the trifluoromethoxy group, which may enhance metabolic stability and binding affinity in drug candidates .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c1-7(6-14)8-3-2-4-9(5-8)15-10(11,12)13/h2-7H,1H3 |
InChI Key |
GISZGUTXHMXCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethoxy)phenyl]propanal typically involves the introduction of a trifluoromethoxy group into an aromatic ring. This can be achieved through various trifluoromethoxylation reagents and methods. One common approach is the reaction of 3-(trifluoromethoxy)benzaldehyde with propanal under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and catalysts can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethoxy)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-[3-(Trifluoromethoxy)phenyl]propanoic acid.
Reduction: 2-[3-(Trifluoromethoxy)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Trifluoromethoxy)phenyl]propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Substituent/Backbone | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 2-[3-(Trifluoromethoxy)phenyl]propanal | 3-(OCF₃)phenyl at C2 of propanal | C₁₀H₉F₃O₂ | Aldehyde, Trifluoromethoxy |
| 3-[2-(Trifluoromethyl)phenyl]propanal | 2-(CF₃)phenyl at C3 of propanal | C₁₀H₉F₃O | Aldehyde, Trifluoromethyl |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophene, methylamino, propanol | C₉H₁₃NOS | Hydroxyl, Amine |
| Propanoyl fluoride ([2927-83-5]) | 2-(OCF₃), 2,3,3,3-tetrafluoro | C₄F₇O₂ | Acyl fluoride, Trifluoromethoxy |
Key Differences :
- Substituent Type : The trifluoromethoxy group (-OCF₃) in the target compound is more polar and electron-withdrawing than the trifluoromethyl (-CF₃) group in 3-[2-(trifluoromethyl)phenyl]propanal. This increases solubility in polar solvents and alters reactivity in nucleophilic additions .
- Backbone: Propanal (aldehyde) vs. propanol (hydroxyl) in compounds. Aldehydes are more reactive in condensation reactions, while hydroxyl groups enable hydrogen bonding, affecting pharmacokinetics .
- Fluorination: Propanoyl fluorides () exhibit high reactivity due to the acyl fluoride group, contrasting with the aldehyde’s moderate reactivity .
Reactivity and Stability
- Aldehyde vs. Acyl Fluoride : The aldehyde group in this compound undergoes nucleophilic additions (e.g., forming imines or hydrates), while acyl fluorides () are prone to hydrolysis, yielding carboxylic acids. This makes the target compound more stable in aqueous environments .
- Electron-Withdrawing Effects : The -OCF₃ group stabilizes the aromatic ring via resonance and inductive effects, reducing electrophilic substitution rates compared to -CF₃ substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
